N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-8-9-19-17(10-13)20(25)18-11-16(14(2)24-22(18)27-19)21(26)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOSWXHOSVRZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chromeno[2,3-b]pyridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide and its derivatives.
Case Study: In Vitro Antitumor Activity
A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various human cancer cell lines, including MDA-MB231 (breast cancer) and HCT116 (colon cancer). The most potent derivatives showed IC50 values ranging from 0.5 to 10 µM, indicating strong potential as anticancer agents .
Mechanism of Action
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Compounds similar to this compound have been shown to activate caspase pathways and modulate signaling pathways involved in cell survival .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor.
| Enzyme Target | Inhibitory Activity | IC50 Value (µM) |
|---|---|---|
| Protein Kinase B (Akt) | Significant inhibition | 0.35 |
| Cyclin-dependent Kinase 4 | Moderate inhibition | 15 |
This compound's ability to inhibit key kinases suggests its role in disrupting critical signaling pathways associated with cancer progression and other diseases .
Antiviral Potential
Research indicates that compounds with similar structures may possess antiviral properties. Preliminary studies suggest that this compound could inhibit viral replication processes.
Example Study
A derivative was tested against respiratory viruses and showed promising results with EC50 values indicating effective inhibition of viral replication . This opens avenues for further exploration in antiviral drug development.
Mechanism of Action
The mechanism of action of N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Analysis :
- N-Benzyl vs.
- Methyl vs. Trifluoromethyl (Parchem) : The 2-CF₃ group in Parchem’s compound increases electronegativity, enhancing oxidative stability but reducing solubility compared to the target’s methyl group .
- Carboxamide vs. Carboxylic Acid (ANW) : The carboxamide in the target compound offers better bioavailability than ANW’s carboxylic acid, which may ionize at physiological pH, limiting cellular uptake .
Insights :
- The target compound’s synthesis likely follows amidation protocols similar to Method N (), where carboxylic acid precursors react with benzylamine .
- Tetrazole-containing analogs (e.g., E0S) require azide cyclization under heated conditions (90°C, 18 h) .
- Alkynyl groups (e.g., Compound 20) are introduced via Sonogashira coupling, demonstrating versatility in modifying position 7 .
Discussion :
- The target compound’s N-benzyl and methyl groups may optimize pharmacokinetics by balancing solubility and membrane permeability.
- E0S ’s tetrazole moiety improves binding affinity but reduces blood-brain barrier penetration .
- Trifluoromethyl derivatives (e.g., Parchem) may face challenges in solubility and metabolic byproduct toxicity .
Biological Activity
N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H18N2O3
- Molecular Weight : 358.39 g/mol
- CAS Number : [specific CAS number not provided in the sources]
The compound features a chromeno-pyridine structure that is known for its potential pharmacological properties. The presence of the benzyl group and specific substitutions on the chromene ring enhance its biological activity.
This compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Its inhibitory activity is significantly higher than established drugs like rivastigmine .
- Neuroprotective Effects : It influences amyloid-beta (Aβ) aggregation, reducing neurodegeneration associated with Alzheimer's disease. The compound's ability to bind to the peripheral anionic site (PAS) of AChE enhances its neuroprotective profile .
- Antioxidant Activity : this compound displays strong antioxidant properties, which help mitigate oxidative stress in neuronal cells .
Biological Activity Summary
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that this compound effectively reduced Aβ-induced neurotoxicity in neuronal cell cultures. This property suggests its potential as a therapeutic agent for Alzheimer's disease .
- Comparative Studies with Rivastigmine : Comparative pharmacological studies indicated that this compound exhibits superior enzyme inhibition compared to rivastigmine, making it a promising candidate for further development as a multifunctional agent against cognitive decline .
- Antioxidant Efficacy : Experimental data revealed that the compound significantly reduced oxidative stress markers in neuronal cells exposed to toxic agents. This antioxidant activity may contribute to its neuroprotective effects .
Q & A
Basic: What are common synthetic routes for chromenopyridine carboxamide derivatives?
Answer:
Chromenopyridine carboxamides are typically synthesized via multi-component condensation reactions. For example, hydrazide intermediates (e.g., 2-methyl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carbohydrazide) react with aryl aldehydes in ethanol under acidic conditions (glacial acetic acid) to form Schiff base derivatives (e.g., N′-benzylidene derivatives). Reaction progress is monitored via TLC, and products are crystallized from DMF . This methodology can be adapted for N-benzyl derivatives by substituting appropriate benzyl-containing reactants.
Basic: How is purity confirmed for this compound?
Answer:
Purity is assessed using HPLC (≥98% purity criteria, as in ) combined with spectroscopic techniques. High-resolution NMR (¹H/¹³C) identifies functional groups and structural integrity, while mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (e.g., triclinic P1 systems in ) provides unambiguous structural validation .
Advanced: How do solvent-free conditions improve synthesis efficiency?
Answer:
Solvent-free protocols reduce environmental impact and enhance reaction efficiency. For example, Fe₃O₄@SPNC magnetic nanocatalysts enable the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives via three-component reactions (aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one) at 80°C. These catalysts are magnetically recoverable, minimizing purification steps and improving yields (up to 90% reported in ) .
Advanced: How are stereochemical challenges resolved in chromenopyridine synthesis?
Answer:
Stereochemical complexity (e.g., diastereomers in norbornene derivatives, ) is addressed via:
- Chiral catalysts : Enantioselective synthesis using chiral auxiliaries or asymmetric catalysis.
- X-ray crystallography : Determines absolute configuration (e.g., intermolecular interactions in ) .
- Dynamic NMR : Resolves rotational barriers and isomer populations in solution .
Data Analysis: How to reconcile discrepancies in reaction yields across studies?
Answer:
Contradictions in yields often arise from variations in:
- Catalysts : Homogeneous (e.g., acetic acid in ) vs. heterogeneous (e.g., Fe₃O₄@SPNC in ).
- Solvent systems : Polar aprotic solvents (DMF) may enhance solubility but complicate purification.
- Temperature : Solvent-free reactions (80°C, ) vs. reflux conditions.
Systematic optimization via Design of Experiments (DoE) can identify critical parameters .
Methodological: How are intermolecular interactions characterized?
Answer:
Advanced techniques include:
- Single-crystal X-ray diffraction : Reveals hydrogen bonding (e.g., C–H···O interactions in ) and π-stacking .
- DFT calculations : Predict non-covalent interactions and stability of crystal packing.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., O···H, N···H bonds) in polymorphs.
Basic: What spectroscopic methods differentiate regioisomers?
Answer:
- NOESY/ROESY NMR : Detects through-space correlations to distinguish substituent positions.
- IR spectroscopy : Identifies carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for amides).
- UV-Vis : Monitors chromophore changes in substituted chromenopyridines .
Advanced: What are strategies for scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours).
- Green solvents : Ethanol/water mixtures or ionic liquids enhance scalability and sustainability .
Application-Oriented: How is bioactivity assessed for such compounds?
Answer:
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cytotoxicity via MTT assays (e.g., breast cancer 4T1 cells in ).
- Molecular docking : Screens binding affinity to targets (e.g., FGFR receptors in ).
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with activity .
Data Contradiction: How to validate conflicting reports on catalytic efficiency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
